N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 5-fluoro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. In cancer research, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its anticancer properties.
Uniqueness
N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11FN4O |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11FN4O/c1-9-3-4-10(15)7-11(9)17-14(20)12-8-13-16-5-2-6-19(13)18-12/h2-8H,1H3,(H,17,20) |
InChI Key |
UFUKRBQEQLMFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
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